3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (molecular formula: C₂₀H₁₈ClNO₄S₂, molecular weight: 435.95 g/mol) is a benzamide derivative featuring a chloro-substituted aromatic ring, a thiophene-ethyl linkage, and a 4-methoxybenzenesulfonyl moiety. Its structural complexity arises from the integration of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological behavior.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQIUMEMXRBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, a comparative analysis with structurally analogous compounds is essential. Key differences in substituents, heterocyclic systems, and functional groups are highlighted below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
In contrast, the trifluoromethyl group in G509-0104 increases metabolic stability and lipophilicity, which may prolong half-life . Hydroxyl groups in 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide significantly boost antioxidant activity compared to the chloro and methoxy groups in the target compound, as seen in DPPH radical scavenging assays (IC₅₀: 22.8 µM vs.
Heterocyclic System Variations
- Replacement of thiophene with thiazole (e.g., 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide) introduces a nitrogen atom, altering hydrogen-bonding capacity and aromatic stacking interactions. This modification correlates with antiproliferative effects in cancer models .
- The thioxo-oxadiazole ring in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide enhances antimicrobial activity, likely due to sulfur’s electronegativity and conformational rigidity .
Solubility and Pharmacokinetics The dimethylaminoethyl side chain in 3-chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide improves aqueous solubility via protonation at physiological pH, a feature absent in the target compound’s sulfonamide group . The 4-methoxybenzenesulfonyl moiety in the target compound may reduce membrane permeability compared to simpler benzamides but could enhance target specificity through sulfonyl-protein interactions .
Structural Insights from Crystallography
- SHELX software (used in crystallographic studies of related benzamides) reveals that methoxy and sulfonyl groups influence molecular packing and hydrogen-bonding networks, which may correlate with stability and crystallization behavior .
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